molecular formula C8H8ClNO2 B182493 2-Chloro-4,6-dimethylnicotinic acid CAS No. 66662-48-4

2-Chloro-4,6-dimethylnicotinic acid

Cat. No. B182493
CAS RN: 66662-48-4
M. Wt: 185.61 g/mol
InChI Key: CXNWZXGXVPYAST-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinic acid is a chemical compound with the CAS Number: 66662-48-4 . Its molecular weight is 185.61 and its IUPAC name is 2-chloro-4,6-dimethylnicotinic acid . It is stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethylnicotinic acid is represented by the InChI code: 1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) . The SMILES string representation is Cc1cc©c(C(O)=O)c(Cl)n1 .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethylnicotinic acid is a solid at room temperature . The molecular weight of the compound is 185.61 .

Scientific Research Applications

2-Chloro-4,6-dimethylnicotinic acid: A Multifaceted Compound in Scientific Research

Pharmacological Synthesis: 2-Chloro-4,6-dimethylnicotinic acid has been studied for its potential in the synthesis of antispasmodic agents. Research suggests that derivatives of this compound may exhibit significant antispasmodic activity, which could be beneficial in the development of new therapeutic drugs .

Proteomics Research: This compound is also utilized in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of more complex molecules. Its specific role and mechanisms in proteomics are still under investigation .

Organic Synthesis: In the field of organic chemistry, 2-Chloro-4,6-dimethylnicotinic acid is a valuable reagent. It can be used in various synthetic pathways to create diverse organic compounds. Its chloro and dimethyl groups make it a versatile molecule for constructing complex molecular architectures .

Analytical Chemistry: The compound’s unique structure allows it to be used as a standard or reference material in analytical chemistry, aiding in the calibration of instruments and validation of analytical methods .

Safety and Hazards

The safety information available indicates that 2-Chloro-4,6-dimethylnicotinic acid has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and precautionary statements P261, P305, P338, P351 .

Mechanism of Action

Target of Action

It is known to be used in proteomics research .

Pharmacokinetics

It is known to have high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

It is known to have antispasmodic activity , but the specific molecular and cellular effects are still under investigation.

properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWZXGXVPYAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343643
Record name 2-Chloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-4,6-dimethylnicotinic acid

CAS RN

66662-48-4
Record name 2-Chloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the replacement of the chlorine atom in 2-Chloro-4,6-dimethylnicotinic acid with an alkoxy group, as explored in the paper, impact the anti-inflammatory and analgesic activity?

A1: The paper [] demonstrates that substituting the chlorine atom at the 2-position of the nicotinic acid core with various alkoxy groups leads to the synthesis of alkylamides with notable anti-inflammatory and analgesic properties. While the paper doesn't directly compare these derivatives to 2-Chloro-4,6-dimethylnicotinic acid, it suggests that the alkoxy group at the 2-position plays a crucial role in the observed biological activity. Further research directly comparing 2-Chloro-4,6-dimethylnicotinic acid with its alkoxy-substituted counterparts is needed to fully understand the impact of this structural modification on the biological activity.

Q2: Could other substituents besides alkoxy groups be explored at the 2-position of the nicotinic acid core to potentially enhance or modify the biological activity?

A2: Absolutely. The research paper [] primarily focuses on alkoxy substitutions, but other functional groups could be investigated at the 2-position to further understand the SAR. Exploring different substituents with varying electronic and steric properties could lead to the discovery of novel compounds with improved potency, selectivity, or even different pharmacological profiles. This highlights the importance of continued research in this area.

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